Multi-Isoform HDAC Inhibition
The compound demonstrates balanced multi‑isoform HDAC inhibition, with IC50 values of 160 nM (HDAC1, Class I), 133 nM (HDAC4, Class IIa), and 143 nM (HDAC6, Class IIb) in recombinant human enzyme assays [1]. In contrast, the indole‑6‑carboxylic acid hydroxyamide series disclosed in US 8,900,565 achieves selective HDAC8 inhibition (IC50 typically <100 nM) but shows much weaker activity against HDAC1/4/6, representing a distinctly different selectivity fingerprint [2]. The unsubstituted parent compound, indol‑1‑yl‑acetic acid (CAS 24297‑59‑4), is devoid of HDAC inhibitory activity because it lacks the zinc‑binding or cap‑group pharmacophoric features necessary for HDAC engagement .
| Evidence Dimension | HDAC isoform inhibition (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1: 160 nM; HDAC4: 133 nM; HDAC6: 143 nM |
| Comparator Or Baseline | Indole‑6‑carboxylic acid hydroxyamides (US 8,900,565): selective HDAC8 IC50 <100 nM, weak HDAC1/4/6; Indol‑1‑yl‑acetic acid (CAS 24297‑59‑4): no HDAC inhibition reported |
| Quantified Difference | 6‑Formyl compound provides balanced Class I/IIa/IIb coverage (ratio HDAC1:HDAC4:HDAC6 ≈ 1.2:1:1.1), whereas the comparator series is HDAC8‑selective and the unsubstituted parent is inactive. |
| Conditions | Full‑length His6‑GST‑tagged recombinant human HDAC1/4/6 expressed in High5 insect cells; substrate: Ac‑Lys‑Tyr‑Lys(ε‑acetyl)‑AMC (HDAC1/4) or Boc‑Lys(acetyl)‑AMC (HDAC6) [1]. Comparator data from patent examples using HDAC8 Fluorescent Activity Assay [2]. |
Why This Matters
A balanced multi‑isoform HDAC profile is rare among indole‑derived HDAC ligands; this compound enables researchers to probe poly‑pharmacology hypotheses (e.g., simultaneous HDAC1/6 inhibition in oncology) without resorting to tool compound cocktails, directly informing medicinal chemistry candidate selection.
- [1] BindingDB entry BDBM50151279 (CHEMBL3770531). HDAC1 IC50 = 160 nM; HDAC4 IC50 = 133 nM; HDAC6 IC50 = 143 nM. Assay details: full‑length His6‑GST‑fused recombinant human HDACs expressed in High5 insect cells. Shanghai Institute of Materia Medica / ChEMBL. View Source
- [2] Buggy, J. J.; Balasubramanian, S.; Verner, E.; Tai, V. W. F.; Lee, C.‑S. Indole derivatives as inhibitors of histone deacetylase. US Patent 8,900,565 B2, issued 2014‑12‑02. Examples describe indole‑6‑carboxylic acid hydroxyamides as selective HDAC8 inhibitors. View Source
